4-(Trisisopropylsilyloxy)benzaldehyde

Protecting group chemistry Silyl ether stability Acid-mediated deprotection

4-(Triisopropylsilyloxy)benzaldehyde (CAS 211617-68-4) is a para-substituted benzaldehyde derivative in which the phenolic hydroxyl group is masked by a triisopropylsilyl (TIPS) protecting group. The TIPS group belongs to the silyl ether class of hydroxyl protecting groups and is distinguished by its substantial steric bulk — three isopropyl substituents on silicon — which confers a stability profile that differs markedly from smaller silyl congeners such as TMS, TES, and TBS.

Molecular Formula C16H26O2Si
Molecular Weight 278.46 g/mol
CAS No. 211617-68-4
Cat. No. B049986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trisisopropylsilyloxy)benzaldehyde
CAS211617-68-4
Synonyms4-(Triisopropylsilyloxy)benzaldehyde;  4-[[Tris(1-methylethyl)silyl]oxy]benzaldehyde; 
Molecular FormulaC16H26O2Si
Molecular Weight278.46 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C=O
InChIInChI=1S/C16H26O2Si/c1-12(2)19(13(3)4,14(5)6)18-16-9-7-15(11-17)8-10-16/h7-14H,1-6H3
InChIKeyYMHIGJZUSZSKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Triisopropylsilyloxy)benzaldehyde (CAS 211617-68-4) — Protected Benzaldehyde Building Block for Multi-Step Synthesis


4-(Triisopropylsilyloxy)benzaldehyde (CAS 211617-68-4) is a para-substituted benzaldehyde derivative in which the phenolic hydroxyl group is masked by a triisopropylsilyl (TIPS) protecting group. The TIPS group belongs to the silyl ether class of hydroxyl protecting groups and is distinguished by its substantial steric bulk — three isopropyl substituents on silicon — which confers a stability profile that differs markedly from smaller silyl congeners such as TMS, TES, and TBS [1]. This compound serves as a protected 4-hydroxybenzaldehyde equivalent, enabling the aldehyde functionality to undergo transformations (e.g., aldol condensations, Wittig reactions, reductive aminations) while the phenol remains inert. It is a key intermediate in the enantioselective total synthesis of the cyclodepsipeptide (+)-jasplakinolide (Ghosh et al., Org. Lett. 2007) [2]. Commercially, it is supplied as a clear colorless oil with a standard purity specification of ≥95% (and commonly ≥98% from major catalog vendors), soluble in chloroform, dichloromethane, ethyl acetate, and methanol, and is recommended for storage at 2–8°C under inert atmosphere .

Why TBS-, TBDPS-, or TMS-Protected 4-Hydroxybenzaldehyde Cannot Replace the TIPS Analog — The Stability-Orthogonality Barrier


Silyl-protected benzaldehydes are not interchangeable. The triisopropylsilyl (TIPS) group occupies a unique position in the silyl ether stability hierarchy: under acidic conditions its relative hydrolytic stability (700,000 vs. TMS = 1) is approximately 35-fold greater than that of the commonly used tert-butyldimethylsilyl (TBS) group (20,000), while under basic conditions TIPS (100,000) is approximately 5-fold more stable than TBS or tert-butyldiphenylsilyl (TBDPS) (both ~20,000) — making TIPS the most base-resistant of all widely employed silyl protecting groups [1]. This dual-stability fingerprint means that a TBS-protected analog will undergo premature deprotection during multi-step sequences requiring either prolonged acidic exposure or strongly basic conditions, while a TBDPS analog — though more acid-stable — is more labile under basic conditions and significantly more difficult to remove at the end of a synthesis [2]. Furthermore, the orthogonality of TIPS phenolic ethers relative to TBS/TES alkyl ethers under specific deprotection conditions (ZnBr₂/H₂O, microwave AcOH/THF/H₂O) is experimentally documented [3][4], meaning that only the TIPS-protected benzaldehyde permits the selective deprotection strategies essential in complex molecule construction.

Quantitative Differentiation Evidence — 4-(Triisopropylsilyloxy)benzaldehyde vs. Closest Silyl-Protected Analogs


Evidence 1: Acidic Hydrolytic Stability — 35-Fold Advantage of TIPS over TBS Protection

Under acidic hydrolysis conditions, the TIPS group on 4-(triisopropylsilyloxy)benzaldehyde is approximately 35 times more stable than the TBS (tert-butyldimethylsilyl) group on the analogous 4-(TBS)benzaldehyde. The relative stability scale (TMS ≡ 1) places TIPS at 700,000 versus TBS at 20,000 [1]. This differential is experimentally consequential: Cunico and Bedell demonstrated that under 1% HCl/95% EtOH at 22.5°C, the TBDMS (TBS) ether of a primary alcohol is cleaved within minutes, whereas the corresponding TIPS ether remains intact over the same timeframe, enabling selective TBDMS removal in the presence of TIPS at ambient temperature [2]. This rate difference is sufficiently large to permit chemoselective deprotection strategies in multi-step syntheses where acid-labile functionality elsewhere in the molecule precludes the use of less stable silyl protecting groups.

Protecting group chemistry Silyl ether stability Acid-mediated deprotection

Evidence 2: Basic Hydrolytic Stability — TIPS as the Most Base-Resistant Common Silyl Protecting Group

Under basic hydrolysis conditions, the TIPS group is uniquely stable: its relative stability of 100,000 (TMS = 1) is approximately 5-fold higher than both TBS and TBDPS, which share a relative stability of ~20,000 [1]. This is the only widely used silyl protecting group for which basic stability exceeds acidic stability — TBDPS, by contrast, is 5,000,000 under acidic conditions but drops to 20,000 under basic conditions. Cunico and Bedell's experimental data confirm this reversal: under 5% NaOH/95% EtOH at 80°C, TIPS ethers exhibit half-lives on the order of hours, whereas TBDPS and TBS ethers cleave at rates comparable to each other and substantially faster than TIPS [2]. This means that for any synthetic route involving strongly basic reagents (e.g., Grignard additions, LDA-mediated enolizations, NaOH/phase-transfer conditions), the TIPS analog is the only silyl-protected 4-hydroxybenzaldehyde that maintains integrity.

Base stability Silyl ether protection Multi-step synthesis compatibility

Evidence 3: Orthogonal Deprotection — TIPS-Phenol Ethers Survive Conditions That Cleave TBS and TES Ethers

TIPS-protected phenolic ethers — including the aryl TIPS ether in 4-(triisopropylsilyloxy)benzaldehyde — are experimentally demonstrated to be inert under two sets of mild deprotection conditions that quantitatively cleave TBS and TES alkyl ethers. (a) ZnBr₂/H₂O in CH₂Cl₂ at 44–50°C: TES- and TBS-protected alcohols undergo deprotection, TIPS-protected alcohols deprotect at slower rates, while TBDPS-protected alcohols and silyl-protected phenols (including TIPS-phenols) are completely unreactive [1]. (b) Microwave heating in equal parts AcOH/THF/H₂O: TES- and TBS-protected 1° and 2° alcohols are deprotected within 5 minutes; TBDPS- and TIPS-protected alcohols and all silyl-protected phenols remain stable, enabling selective TES/TBS removal in the presence of TIPS ethers [2]. These orthogonal reactivity patterns have been exploited to design bis-silyl strategies where a TBS alkyl ether is cleaved while a TIPS aryl ether (as in 4-(TIPS)benzaldehyde) remains intact.

Orthogonal protection Chemoselective deprotection Bis-silyl ether strategy

Evidence 4: Physical Property Differentiation — Wider Thermal Operating Window vs. TBS Analog

4-(Triisopropylsilyloxy)benzaldehyde has a predicted boiling point of 324.1 ± 25.0°C at 760 mmHg , approximately 100°C higher than that of 4-(tert-butyldimethylsilyloxy)benzaldehyde (CAS 120743-99-9), which has an experimentally determined boiling point of 224–226°C . The higher molecular weight (278.46 vs. 236.38 g/mol) and greater steric bulk of the TIPS group contribute to this elevated boiling point. While both compounds are liquids at room temperature, the TIPS derivative can accommodate higher-temperature reaction conditions (e.g., refluxing xylenes, DMF at elevated temperatures) without distillation losses, and its lower vapor pressure (0.0 ± 0.7 mmHg at 25°C) facilitates handling under vacuum and reduces evaporative losses during concentration steps compared to the more volatile TBS analog.

Boiling point Thermal stability Reaction solvent window

Evidence 5: Fluoride-Free, Chemoselective Deprotection — KOAc-Catalyzed Cleavage of Aryl TIPS Ethers

Aryl TIPS ethers, including 4-(triisopropylsilyloxy)benzaldehyde, can be deprotected under mild, fluoride-free conditions using catalytic potassium acetate (KOAc) in methanol. Wang et al. (Green Chem. 2009) demonstrated that this protocol effects chemoselective deprotection of phenolic TIPS ethers without affecting alkyl TIPS ethers, acetates, or base-sensitive functionality [1]. This provides a distinct operational advantage over the standard TBAF deprotection, which can be incompatible with base-sensitive substrates, generate tetrabutylammonium byproducts that complicate purification, and lack chemoselectivity between aryl and alkyl silyl ethers. By contrast, the TBS-phenol ether requires either fluoride sources or acidic conditions for removal — neither of which offers the same chemoselectivity profile.

Fluoride-free deprotection Green chemistry Chemoselective desilylation

High-Value Application Scenarios for 4-(Triisopropylsilyloxy)benzaldehyde (CAS 211617-68-4)


Multi-Step Total Synthesis of Macrocyclic Natural Products Requiring Orthogonal Phenol Protection

In the enantioselective total synthesis of (+)-jasplakinolide — a cyclodepsipeptide with antitumor, antifungal, and insecticidal activity — 4-(triisopropylsilyloxy)benzaldehyde serves as the specific protected benzaldehyde building block for constructing the (R)-β-tyrosine subunit [1]. The TIPS group was selected over TBS because the synthetic route involves strongly basic organometallic steps (sodium enolate addition to a chiral sulfinimine) where TBS-phenol ethers would undergo premature cleavage (TIPS is 5× more stable than TBS under basic conditions [2]), as well as acidic steps where TBS would be insufficiently robust (TIPS is 35× more acid-stable than TBS [2]). The TIPS group is removed only at the final stage to liberate the free phenol for macrocyclization. This validated precedent establishes 4-(TIPS)benzaldehyde as the reagent of choice — not merely an option — for any synthesis of jasplakinolide, its analogs, or structurally related cyclodepsipeptide natural products.

Orthogonal Bis-Silyl Strategies in Complex Molecule Assembly

When a synthetic sequence requires two differentially protected hydroxyl groups — for example, a phenolic TIPS ether that must survive while a primary alkyl TBS ether elsewhere in the molecule is selectively deprotected — 4-(triisopropylsilyloxy)benzaldehyde is uniquely suited. The ZnBr₂/H₂O/CH₂Cl₂ system at 44–50°C cleaves alkyl TBS ethers while leaving aryl TIPS ethers intact [3]; similarly, microwave AcOH/THF/H₂O quantitatively deprotects TES and TBS alkyl ethers within 5 minutes while TIPS phenol ethers are completely stable [4]. This orthogonality has been exploited in the synthesis of polyketide natural products, glycoconjugates, and complex pharmaceutical intermediates where staged unveiling of hydroxyl functionalities is required. No other silyl-protected 4-hydroxybenzaldehyde (TBS, TBDPS, TES, TMS) offers this same combination of alkyl- vs. aryl-ether orthogonality under both ZnBr₂ and microwave acidic conditions.

High-Temperature or Basic Reaction Sequences in Process Chemistry

For industrial process chemistry or medicinal chemistry campaigns where reaction sequences involve strongly basic conditions (LDA, NaH, Grignard reagents, alkoxide bases) or elevated temperatures, 4-(TIPS)benzaldehyde is the only silyl-protected option with adequate stability margins. Its boiling point of ~324°C enables reactions at temperatures exceeding 200°C without distillation losses — a ~100°C advantage over the TBS analog (bp 224–226°C) . Under basic conditions, TIPS is 5-fold more stable than both TBS and TBDPS [2], meaning that even extended exposure to alkaline media (hours at 80°C in 5% NaOH) results in only partial deprotection whereas TBS and TBDPS analogs would be substantially cleaved. Process development teams screening protected benzaldehyde building blocks for robustness under diverse reaction conditions should prioritize 4-(TIPS)benzaldehyde when the route includes any strongly basic transformation.

Fluoride-Sensitive Synthetic Routes Requiring Mild, Chemoselective Phenol Unmasking

In syntheses where the final product or late-stage intermediates contain fluoride-sensitive functionality (silyl enol ethers, certain organosilicon pharmacophores, or intermediates destined for ¹⁸F radiolabeling), the standard TBAF-mediated deprotection of silyl ethers is contraindicated. The KOAc-catalyzed, fluoride-free deprotection protocol specific to aryl TIPS ethers (Wang et al., Green Chem. 2009) enables clean liberation of the phenol from 4-(TIPS)benzaldehyde under mild conditions without affecting alkyl silyl ethers, acetate esters, or base-sensitive groups [5]. This chemoselectivity eliminates the need for chromatographic separation of tetrabutylammonium salts and reduces purification burden — a meaningful advantage in scale-up settings where process mass intensity and solvent consumption are critical cost drivers. The TBS analog lacks a documented fluoride-free, aryl-selective deprotection method with comparable chemoselectivity.

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